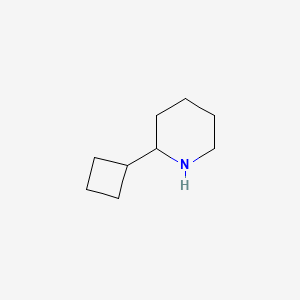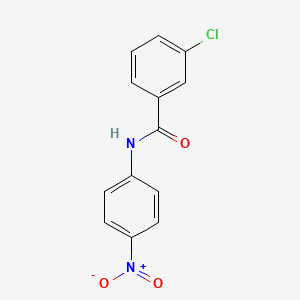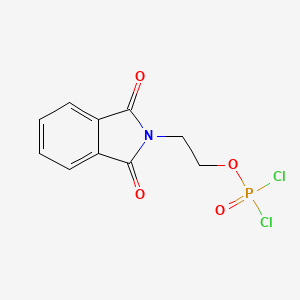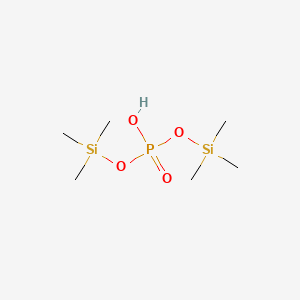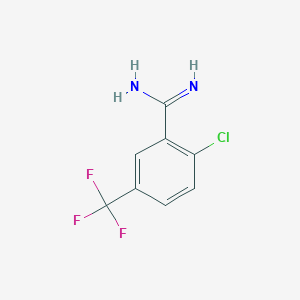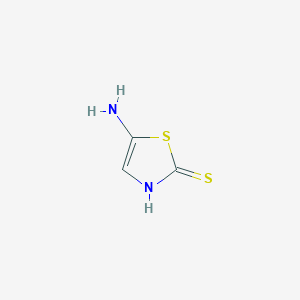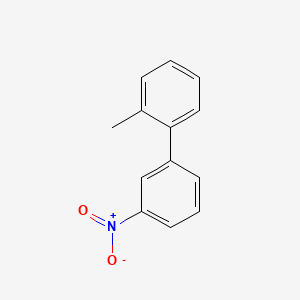![molecular formula C10H8F3N3 B1608624 5-[2-(trifluorométhyl)phényl]-1H-pyrazol-3-amine CAS No. 502133-02-0](/img/structure/B1608624.png)
5-[2-(trifluorométhyl)phényl]-1H-pyrazol-3-amine
Vue d'ensemble
Description
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridine derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridine derivatives are used in various chemical reactions. For example, they are used in transition-metal-mediated or -catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridine derivatives are largely determined by the presence of the fluorine atom and the pyridine moiety. The fluorine atom, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
Le groupe trifluorométhyle dans des composés comme la 3-(2-(trifluorométhyl)phényl)-1H-pyrazol-5-amine est connu pour améliorer le profil pharmacologique des médicaments. Il peut améliorer la stabilité métabolique, la lipophilie et la sélectivité de liaison des produits pharmaceutiques . Ce composé pourrait être utilisé dans la conception de nouveaux médicaments, en particulier lorsque des puissances accrues ou une liaison spécifique aux récepteurs sont nécessaires.
Activités antidépressives et antimicrobiennes
Les composés contenant le groupe trifluorométhyle ont montré un potentiel dans le traitement de la dépression et des infections microbiennes. La présence de ce groupe dans certaines structures a été associée à des effets antidépresseurs , antimicrobiens , antifongiques et antibactériens, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques.
Catalyse et synthèse organique
En chimie synthétique, le groupe trifluorométhyle est un motif structural clé en raison de sa capacité à influencer la réactivité et la stabilité d'autres groupes fonctionnels. Il est utilisé dans divers procédés catalytiques, y compris la catalyse photoredox, qui est une méthode pour introduire le groupe trifluorométhyle dans des squelettes moléculaires divers .
Science des matériaux
Le groupe trifluorométhyle peut avoir un impact sur le développement de matériaux présentant des propriétés spécifiques. Par exemple, il peut être utilisé pour créer des polymères avec une résistance mécanique exceptionnelle, ce qui les rend adaptés aux applications commerciales nécessitant des matériaux durables .
Inhibition enzymatique
Le groupe trifluorométhyle peut jouer un rôle significatif dans l'inhibition des enzymes. En modifiant le pKa de certains groupes fonctionnels au sein d'une molécule, il peut améliorer la puissance de la molécule envers des enzymes spécifiques, ce qui est crucial dans le développement d'inhibiteurs enzymatiques à des fins thérapeutiques .
Radiomarquage et imagerie
Les composés contenant le groupe trifluorométhyle peuvent être utilisés dans le radiomarquage pour l'imagerie médicale. L'introduction du fluor-18, un isotope émetteur de positrons, dans de tels composés peut créer des radiotraceurs pour la tomographie par émission de positons (TEP), aidant au diagnostic et à la recherche sur les maladies.
Chacune de ces applications démontre la polyvalence et l'importance du groupe trifluorométhyle dans la recherche scientifique et l'industrie. Le composé en question, avec sa fraction trifluorométhylphényle, a un potentiel d'innovation et de progrès dans ces domaines. <|\end|> OP: ### Développement de médicaments pharmaceutiques
Le groupe trifluorométhyle dans des composés comme la 3-(2-(trifluorométhyl)phényl)-1H-pyrazol-5-amine est connu pour améliorer le profil pharmacologique des médicaments. Il peut améliorer la stabilité métabolique, la lipophilie et la sélectivité de liaison des produits pharmaceutiques. Ce composé pourrait être utilisé dans la conception de nouveaux médicaments, en particulier lorsque des puissances accrues ou une liaison spécifique aux récepteurs sont nécessaires .
Mécanisme D'action
Target of Action
Similar compounds with a trifluoromethyl group have been reported to interact with various enzymes and receptors, such as the leucyl-trna synthetase
Mode of Action
For instance, some trifluoromethyl-containing compounds act as inhibitors, blocking the active site of the target enzyme . The specific interaction of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Based on the reported antimicrobial activity of similar compounds , it can be speculated that this compound might interfere with essential biochemical pathways in microorganisms, leading to their death
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity This suggests that the compound might exert its effects by disrupting essential cellular processes in microorganisms, leading to their death
Safety and Hazards
Orientations Futures
The development of trifluoromethylpyridine derivatives is becoming an increasingly important research topic. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases .
Analyse Biochimique
Biochemical Properties
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as methionine aminopeptidase, which is involved in the removal of the N-terminal methionine from nascent proteins . The interaction between 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine and methionine aminopeptidase is characterized by the binding of the compound to the enzyme’s active site, leading to enzyme inhibition.
Cellular Effects
The effects of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by reducing AKT phosphorylation, which is a key signaling event in cell survival and proliferation . Additionally, 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine can induce apoptosis in cancer cells, further highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For example, the compound inhibits methionine aminopeptidase by occupying its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, which can affect its efficacy and potency. Studies have shown that the compound remains stable under certain conditions, but its stability can be compromised by factors such as temperature and pH . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes result in the formation of metabolites that are more water-soluble and can be excreted from the body. The interaction of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites.
Transport and Distribution
The transport and distribution of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine within tissues is also affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and apoptosis.
Propriétés
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMESUTALZUKOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396228 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502133-02-0 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



